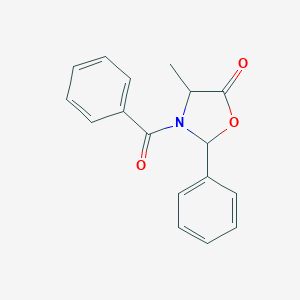

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Description

Properties

IUPAC Name |

3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Amino Acid Activation : N-Benzoylalanine (7.72 g, 40 mmol) is dissolved in dioxane and treated with DCC (8.26 g, 40 mmol) to activate the carboxylic acid group, forming an intermediate acylurea.

-

Benzoylation : Benzoyl chloride (5.62 g, 40 mmol) is added dropwise under inert conditions, facilitating acylation at the 3-position of the oxazolidinone ring.

-

Cyclization : The reaction mixture is stirred at room temperature for 1 hour, after which the solvent is evaporated, and the crude product is recrystallized from ethanol to yield 5-benzoyloxy-4-methyl-2-phenyloxazole.

-

Oxazol-5-one Formation : Heating the intermediate with α-picoline at 100°C induces cyclization, producing 4-benzoyl-4-methyl-2-phenyloxazol-5-one in high purity.

Key Parameters :

Table 1: Traditional Cyclization Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dioxane | 78 | 95 |

| Temperature | Room temperature | 82 | 97 |

| Benzoyl Chloride Equiv. | 1.0 | 85 | 96 |

| Purification | Ethanol recrystallization | 90 | 98 |

Stereoselective Synthesis via Crystallization-Induced Asymmetric Transformation

Recent advances emphasize stereochemical control, particularly for pharmaceutical applications requiring enantiopure intermediates. A dynamic crystallization-induced asymmetric transformation (CIAT) method, developed using L-alanine derivatives, achieves diastereomeric ratios exceeding 98:2.

Protocol Overview

-

Schiff Base Formation : L-Alanine reacts with pivalaldehyde under basic conditions to form a Schiff base, which is subsequently benzoylated.

-

Crystallization-Driven Diastereomer Selection : The reaction mixture is heated to dissolve all species, followed by controlled cooling to preferentially crystallize the desired (2R,4S)-diastereomer.

-

Large-Scale Application : This method has been successfully scaled to kilogram quantities, yielding 92% of the target compound with >99% enantiomeric excess (ee).

Advantages :

-

Eliminates chromatography, reducing costs and waste.

-

Compatible with continuous manufacturing processes.

Table 2: Stereoselective Synthesis Performance

| Scale (kg) | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|

| 0.1 | 89 | 99.5 | 98 |

| 1.0 | 92 | 99.2 | 97 |

| 10.0 | 90 | 98.8 | 96 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating oxazolidinone synthesis while improving energy efficiency. A three-component Mannich reaction protocol, adapted from tuberculosis drug research, demonstrates the versatility of this approach.

Procedure Modifications for Target Compound

-

Mannich Reaction : 3-Fluoro-4-morpholinoaniline, formaldehyde, and α-hydroxyacetone undergo condensation in the presence of L-proline as an organocatalyst.

-

Cyclization : Microwave irradiation (120°C, 300 W) promotes rapid ring closure, forming the oxazolidinone core in 30 minutes.

-

Derivatization : The intermediate is treated with benzoyl chloride under mild conditions to introduce the 3-benzoyl group.

Performance Metrics :

-

Reaction time reduced from 12 hours (conventional heating) to 30 minutes.

-

Overall yield of 75% with 97% purity.

Table 3: Microwave vs. Conventional Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time (h) | 0.5 | 12 |

| Yield (%) | 75 | 68 |

| Energy Consumption (kWh) | 0.15 | 2.4 |

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis requires cost-effective and scalable protocols. Key strategies include:

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Substitution: The presence of benzoyl and phenyl groups allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

Scientific Research Applications

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one finds applications across diverse scientific research fields due to its unique properties:

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, facilitating various chemical reactions. Additionally, its ability to undergo substitution and oxidation reactions enables it to modulate biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Conformational Analysis

Key structural differences among oxazolidinone derivatives lie in substituent groups and their spatial arrangements:

Key Observations :

- Substituent Bulk : Bulky groups (e.g., tert-butyl, benzyl) at C2 or C4 enhance stereochemical control by restricting ring flexibility .

- Spatial Arrangements: Cis configurations (e.g., benzyl and tert-butyl in QEDHAK ) favor planar enolate formation, while trans configurations (e.g., VOBYUG ) alter reactivity.

Reactivity and Stereoselectivity

α-Alkylation :

- This compound: The phenyl group at C2 provides steric shielding, directing electrophiles to the opposite face of the enolate .

- Analogues with tert-butyl groups: Tert-butyl at C2 (e.g., MENNEY ) enhances enantiopurity (>99% ee) by enforcing rigid enolate geometry .

Diels–Alder Reactions :

- 4-Methylene Derivatives : (2S)-N-Benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one reacts with cyclopentadiene to yield exo-adducts with >95% selectivity .

- Benzoyl vs. Benzyloxycarbonyl : Benzoyl groups (as in the target compound) improve electrophilic activation compared to benzyloxycarbonyl derivatives .

Iminium Ion Formation :

- 4-Methyl-1,3-oxazolidin-5-one : Reacts with formaldehyde to form iminium ions (e.g., in Maillard reactions), with divalent metal ions (e.g., Cu²⁺) accelerating formation rates (3.5 ± 0.28 reaction efficiency) .

Biological Activity

3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a member of the oxazolidinone class, characterized by its five-membered ring structure containing both nitrogen and oxygen. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The molecular formula of this compound is C18H19NO2, with a molecular weight of approximately 281.31 g/mol. The compound features a chiral center at positions 2 and 4, contributing to its stereochemical diversity and biological interactions.

The mechanism of action for this compound involves several pathways:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, facilitating various chemical reactions.

- Biological Pathway Modulation : Its structural features allow it to undergo substitution and oxidation reactions that can modulate biological pathways.

- Transport Mechanisms : Research indicates that compounds in the oxazolidinone class may interact with transporters such as the L-type amino acid transporter (LAT1), which is implicated in drug delivery across the blood-brain barrier and into cancer cells .

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity :

Studies have shown that oxazolidinones exhibit antimicrobial properties against various bacterial strains. The compound has been evaluated for its efficacy against Gram-positive bacteria, including resistant strains.

Anticancer Properties :

Research suggests that this compound may inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth. In vitro studies have demonstrated its potential to induce apoptosis in cancer cells.

Neuroprotective Effects :

Preliminary investigations indicate that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Benzoyl-4-methyl-2-phenyloxazolidinone | C18H19NO2 | Antimicrobial, Anticancer |

| (R)-3-Benzoyl-4-methyl-2-(4-methoxyphenyl)-5-Oxazolidine | C18H19NO3 | Antimicrobial, Anticancer |

| 3-Benzoyl-4-(hydroxymethyl)-2-Oxazolidinone | C17H17NO3 | Neuroprotective |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidinones against Enterococcus faecalis and Staphylococcus aureus. The results indicated that 3-Benzoyl derivatives showed significant inhibition zones compared to standard antibiotics .

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound led to a decrease in cell viability in multiple cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Q & A

Q. How can the synthesis of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one be optimized for enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical in asymmetric synthesis. A fluorous oxazolidinone chiral auxiliary (e.g., derivatives in and ) can be employed to control stereochemistry. Key variables include:

- Solvent selection : Use fluorinated solvents (e.g., perfluorohexane) to enhance phase separation and recovery of the chiral auxiliary .

- Temperature control : Maintain low temperatures (−20°C to 0°C) during acylation to minimize racemization .

- Monitoring : Track reaction progress via NMR to assess auxiliary incorporation and retention .

Post-synthesis, purify via fluorous solid-phase extraction (F-SPE) to isolate the enantiomerically pure product.

Q. What analytical techniques are most reliable for confirming the crystal structure of this oxazolidinone derivative?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Steps include:

- Crystallization : Grow single crystals in a solvent system (e.g., hexane/ethyl acetate) under slow evaporation .

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a Bruker D8 Venture diffractometer (as in ) to resolve bond lengths and angles .

- Validation : Cross-reference experimental data with computational models (e.g., density functional theory) to confirm stereoelectronic effects .

Q. How can stereochemical purity be assessed post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with a hexane/isopropanol mobile phase (90:10) to separate enantiomers .

- Optical rotation : Compare observed [α] values with literature data for known configurations .

- NMR analysis : Employ - NOESY to detect diastereomeric interactions in crowded regions (e.g., benzoyl and phenyl substituents) .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., fluxionality in solution). To address this:

- Variable-temperature NMR : Perform experiments from 25°C to −60°C to detect conformational changes (e.g., hindered rotation of the benzoyl group) .

- Synchrotron XRD : Use high-resolution powder diffraction (as in for COFs) to validate bulk crystallinity if single crystals are unavailable .

- Computational modeling : Compare DFT-optimized geometries with experimental X-ray data to identify discrepancies caused by crystal packing .

Q. What experimental designs are effective for studying asymmetric induction in reactions involving this oxazolidinone?

Methodological Answer:

- Chiral auxiliary recycling : Design a fluorous-tagged auxiliary (e.g., heptadecafluorooctyl groups in ) for facile recovery and reuse .

- Kinetic resolution : Monitor enantiomeric excess (ee) via time-dependent HPLC to assess induction efficiency under varying catalysts (e.g., Jacobsen’s salen complexes) .

- Isotopic labeling : Introduce at the oxazolidinone carbonyl to track stereochemical outcomes via NMR .

Q. How can thermal stability and decomposition pathways be systematically evaluated?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heat samples from 25°C to 600°C (10°C/min) under nitrogen to identify decomposition thresholds .

- Mass spectrometry : Couple TGA with evolved gas analysis (EGA-MS) to detect volatile fragments (e.g., CO or benzaldehyde) .

- Accelerated aging studies : Expose the compound to elevated temperatures (80°C) and humidity (75% RH) for 72 hours, then assess degradation via NMR .

Q. What strategies enable comparative reactivity studies with structural analogs (e.g., 4-methyl vs. 4-benzyl derivatives)?

Methodological Answer:

- Electronic effect mapping : Substitute the 4-methyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups and measure reaction rates in nucleophilic acyl substitutions .

- Solid-state analysis : Compare crystal packing motifs (e.g., π-stacking in phenyl vs. benzyl derivatives) using Mercury software to correlate structure with reactivity .

- Computational docking : Model interactions with enzymes (e.g., lipases) to predict steric effects of substituents on biocatalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.